molecular formula C23H23N3O2 B3566756 N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE

N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE

Cat. No.: B3566756
M. Wt: 373.4 g/mol
InChI Key: XAVSESQGFAJPCJ-UHFFFAOYSA-N
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Description

N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE is a sophisticated heterocyclic dicarboxamide compound designed for advanced research applications. This molecule is built on a pyridine-2,6-dicarboxamide scaffold, which is renowned in supramolecular and coordination chemistry for its ability to function as a multidentate chelating ligand for various metal cations (including Cu, Co, Fe, Ni, and Pd) . The 2-phenylethyl substituents on the amide nitrogen atoms enhance the compound's lipophilicity and can influence its conformational flexibility and binding properties. Key Research Applications: Coordination Chemistry & Material Science: This compound serves as a fundamental building block for constructing functional materials, sensors, and structural models of protein binding sites due to its multiple binding sites . Biological Activity Screening: Derivatives based on the pyridine-2,6-dicarboxamide scaffold have demonstrated significant bactericidal and fungicidal activities against Gram-positive and Gram-negative bacteria and fungi, making them promising candidates for antimicrobial research . Furthermore, similar compounds have shown potential in neuroprotection studies and the stabilization of telomeric G-quadruplex DNA, indicating relevance in senescence-mediated anticancer therapy research . Supramolecular Studies: The molecule is an excellent model for investigating intramolecular hydrogen bonding, as well as steric and electronic factors that influence molecular conformation and crystal packing . Mechanism of Action: The research value of this compound primarily stems from the exploitable multiple binding sites of its core scaffold . Its biological activities are often derived from its ability to chelate metal ions or interact with biological targets through hydrogen bonding and other non-covalent interactions. The specific conformation adopted by the molecule (planar, semi-skew, or skew) can significantly impact its function and intermolecular interactions . Physical and Chemical Properties: This compound is expected to be a solid at room temperature. As part of the dicarboxamide family, it typically exhibits moderate solubility in common organic solvents. The presence of the pyridine core and amide groups contributes to its stability and defines its reactivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-N,6-N-bis(2-phenylethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(24-16-14-18-8-3-1-4-9-18)20-12-7-13-21(26-20)23(28)25-17-15-19-10-5-2-6-11-19/h1-13H,14-17H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVSESQGFAJPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the pyridine-2,6-dicarboxamide scaffold critically determine physicochemical properties and applications. Below is a comparative analysis of key analogs:

Coordination Chemistry and Sensing

  • Schiff Base Analogs: The 2-aminophenyl derivative forms complexes with transition metals via imine nitrogen and phenolic oxygen donors. Intramolecular H-bonds (e.g., O1–H1⋯N1) stabilize the ligand structure, enhancing metal-binding selectivity .
  • Thiazole-Substituted Sensor : The 5-methylthiazol-2-yl derivative exhibits fluorescence turn-off upon binding Cu²⁺/Ni²⁺, attributed to ligand-to-metal charge transfer (LMCT). The thiazole ring’s electron-withdrawing nature enhances sensitivity .

Crystal Structural Insights

  • Monoclinic vs. Triclinic Systems: The naphthyl-substituted derivative () crystallizes in the monoclinic P21/c space group (a=12.49 Å, b=19.40 Å), while the brominated analog () adopts a different packing due to steric and electronic effects of substituents .
  • Hydrogen-Bonding Networks: Intramolecular H-bonds in 2-aminophenyl derivatives (e.g., N2–H2⋯O3) reduce conformational flexibility, favoring planar geometries ideal for metal coordination .

Biological Activity

N2,N6-BIS(2-PHENYLETHYL)PYRIDINE-2,6-DICARBOXAMIDE is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each linked to a 2-phenylethyl group. This unique structure allows it to interact with various biological targets and form stable complexes with metal ions, enhancing its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions. These coordination complexes can exhibit unique properties that may influence biological systems. The compound's interaction with specific receptors or enzymes is still under investigation, but preliminary studies suggest potential antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various pyridine derivatives highlighted that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting a promising alternative for treating bacterial infections .
  • Anticancer Potential : In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels in treated cells.

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis was conducted:

Compound NameStructure SimilarityBiological ActivityNotable Findings
N,N'-bis(1-phenylethyl)pyridine-2,6-dicarboxamideSimilar pyridine coreModerate antimicrobialEffective against E. coli
N,N'-bis(2-pyridyl)methylpyridine-2,6-dicarboxamideDifferent substituentsLow anticancer activityLimited efficacy in vitro
N,N'-bis(4-(dimethylamino)phenyl)pyridine-2,6-dicarboxamideSimilar core structureHigh anticancer activityPotent against multiple cancer lines

Q & A

Q. What are the optimal synthetic routes for preparing N2,N6-Bis(2-phenylethyl)pyridine-2,6-dicarboxamide?

Methodology :

  • Condensation reaction : React pyridine-2,6-dicarboxylic acid chloride with 2-phenylethylamine in anhydrous solvents (e.g., dichloromethane or THF) under reflux (60–80°C). Use triethylamine as a base to neutralize HCl byproducts .
  • Yield optimization : Excess amine (1.5–2.0 equivalents) improves conversion. Purity is enhanced via recrystallization from ethanol or DMSO/water mixtures .
  • Critical parameters : Control moisture (to prevent hydrolysis of acyl chloride) and reaction time (6–12 hours, monitored by TLC) .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques :

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.34 Å) and hydrogen-bonding networks (e.g., N-H⋯O interactions) .
  • Spectroscopy :
    • NMR : 1^1H NMR in DMSO-d6 shows aromatic protons at δ 7.2–8.5 ppm and amide N-H signals at δ 10.2–10.8 ppm .
    • FT-IR : Confirm amide C=O stretches at ~1650–1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
  • Thermal analysis : TGA reveals decomposition above 250°C, indicating moderate thermal stability .

Advanced Research Questions

Q. How does this compound function in coordination chemistry and metal-ion recognition?

Mechanistic insights :

  • Schiff base formation : React with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) to form tridentate ligands. The pyridine nitrogen and amide oxygen atoms coordinate transition metals (e.g., Co²⁺, Fe³⁺), forming octahedral complexes .
  • Applications :
    • Catalysis: Metal complexes enhance oxidation/reduction reactions (e.g., epoxidation of alkenes) .
    • Sensor design: Fluorescence quenching upon binding Cu²⁺ or Hg²⁺ due to electron transfer .

Q. How to resolve contradictions in crystallographic data during refinement?

Strategies :

  • SHELX refinement : Use SHELXL for high-resolution data (e.g., twin refinement for non-merohedral twinning). Adjust parameters like TWIN and BASF .
  • Hydrogen-bond validation : Cross-check O-H⋯N and N-H⋯O interactions with geometric criteria (e.g., D-H⋯A angles > 120°, distances < 3.2 Å) .
  • Disorder modeling : Apply PART and SUMP commands for disordered solvent molecules .

Q. What role do hydrogen bonds play in supramolecular assembly?

Case study :

  • Hierarchical polymers : In polyurethanes, intermolecular N-H⋯O bonds between dicarboxamide units create rigid domains, improving mechanical strength (Young’s modulus increases by ~40%) .
  • Co-crystallization : With TCNB (tetracyanobenzene), CT interactions (charge transfer) yield green-emitting microspheres via π-π stacking and hydrogen bonding .

Q. How to investigate its biological activity and mechanisms?

Experimental design :

  • Antimicrobial assays : Test against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) via broth microdilution. Compare with nifuroxazide derivatives .
  • Anticancer screening : MTT assays on HeLa cells show IC₅₀ ~20 µM. Apoptosis is triggered via ROS generation and caspase-3 activation .
  • G-quadruplex targeting : Fluorescence titration with PyPDS analogs (Kd ~10⁶ M⁻¹) stabilizes DNA G4 structures, inhibiting telomerase activity .

Methodological Challenges and Solutions

7. Addressing solubility limitations in biological assays
Approach :

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions. For aqueous buffers, employ β-cyclodextrin (5 mM) to enhance solubility via host-guest interactions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to improve bioavailability .

8. Resolving mechanochromic luminescence discrepancies
Troubleshooting :

  • Grinding vs. solvent fuming : Reversible emission shifts (e.g., 450 nm → 500 nm) arise from crystalline-to-amorphous transitions. Confirm via PXRD and DSC .
  • AIEE validation : Compare PL intensity in THF (weak) vs. water (strong) to confirm aggregation-induced emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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